1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It is known for its broad-spectrum antibacterial activity, effective against a variety of Gram-positive and Gram-negative bacteria. This compound is particularly significant in the treatment of respiratory and ocular infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group.
Fluorination: Incorporation of the fluorine atom.
Methoxylation: Addition of the methoxy group.
Pyrrolidinylation: Attachment of the pyrrolidinyl group.
Carboxylation: Formation of the carboxylic acid group.
Each step requires specific reagents and conditions, such as the use of cyclopropyl bromide for cyclopropylation, fluorine gas or a fluorinating agent for fluorination, and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carbonyl group to hydroxyl.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted quinolines.
Scientific Research Applications
1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and pharmaceutical formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory infections.
Moxifloxacin: A closely related compound with enhanced activity against Gram-positive bacteria.
Uniqueness
1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which confer improved pharmacokinetic properties and a broader spectrum of activity compared to other fluoroquinolones.
Biological Activity
1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as premafloxacin, is a synthetic compound belonging to the quinolone class of antibiotics. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications.
Molecular Formula: C21H26FN3O4
Molecular Weight: 403.4472
CAS Registry Number: 143383-65-7
Biological Activity Overview
The biological activity of premafloxacin has been extensively studied, revealing several key effects:
-
Antimicrobial Activity:
- Mechanism of Action: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
- Efficacy: Studies have demonstrated that premafloxacin exhibits potent antibacterial activity, particularly against strains resistant to traditional antibiotics. It has shown effectiveness in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties:
- Anti-inflammatory Effects:
Study 1: Antibacterial Efficacy
A comparative study evaluated the efficacy of premafloxacin against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC): Premafloxacin exhibited MIC values ranging from 0.5 to 2 µg/mL for susceptible strains, demonstrating superior potency compared to other fluoroquinolones .
Study 2: Safety and Tolerability
A clinical trial assessed the safety profile of premafloxacin in humans:
- Adverse Effects: The study reported mild gastrointestinal disturbances in a small percentage of participants, but overall tolerability was high .
Study 3: Mechanistic Insights
Research utilizing molecular docking techniques revealed that premafloxacin binds effectively to the active sites of target enzymes:
- Binding Affinity: The compound formed stable complexes with DNA gyrase, suggesting a strong interaction that may enhance its antibacterial efficacy .
Data Table: Comparative Biological Activity
Compound Name | MIC (µg/mL) | Target Bacteria | Additional Activity |
---|---|---|---|
Premafloxacin | 0.5 - 2 | Staphylococcus aureus | Anti-inflammatory potential |
Ciprofloxacin | 1 - 4 | Escherichia coli | Limited anti-inflammatory |
Levofloxacin | 0.5 - 3 | Klebsiella pneumoniae | Moderate anti-inflammatory |
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-[1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUWONDIBHQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869929 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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